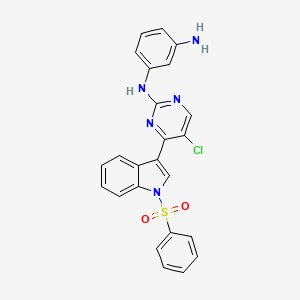
N1-Acetyl Triethylenetetramine Trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Acetyl Triethylenetetramine Trihydrochloride is a derivative of triethylenetetramine, a compound known for its copper-chelating properties. This compound is primarily used in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body . It has also shown potential in other medical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Acetyl Triethylenetetramine involves the acetylation of triethylenetetramine. This process typically uses acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective acetylation at the N1 position .
Industrial Production Methods
In industrial settings, the production of N1-Acetyl Triethylenetetramine Trihydrochloride involves large-scale acetylation reactions followed by purification steps such as crystallization or chromatography. The final product is then converted to its trihydrochloride form by treatment with hydrochloric acid, ensuring its stability and solubility for various applications .
Chemical Reactions Analysis
Types of Reactions
N1-Acetyl Triethylenetetramine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further utilized in different chemical and industrial processes .
Scientific Research Applications
N1-Acetyl Triethylenetetramine Trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular processes involving copper metabolism.
Mechanism of Action
The primary mechanism of action of N1-Acetyl Triethylenetetramine involves its ability to chelate copper ions. By binding to copper, it facilitates the excretion of excess copper from the body, thereby reducing copper toxicity. The compound interacts with molecular targets such as copper-binding proteins and enzymes, modulating their activity and preventing copper-induced cellular damage .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine (TETA): The parent compound, known for its copper-chelating properties.
N1,N8-Diacetyl Triethylenetetramine: Another acetylated derivative with similar applications.
Penicillamine: A well-known copper chelator used in the treatment of Wilson’s disease.
Uniqueness
N1-Acetyl Triethylenetetramine Trihydrochloride is unique due to its selective acetylation at the N1 position, which enhances its stability and efficacy as a copper chelator. Its trihydrochloride form further improves its solubility and bioavailability, making it a preferred choice in medical and industrial applications .
Properties
Molecular Formula |
C8H23Cl3N4O |
|---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide;trihydrochloride |
InChI |
InChI=1S/C8H20N4O.3ClH/c1-8(13)12-7-6-11-5-4-10-3-2-9;;;/h10-11H,2-7,9H2,1H3,(H,12,13);3*1H |
InChI Key |
KZWCSMUYOOFYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCCNCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)
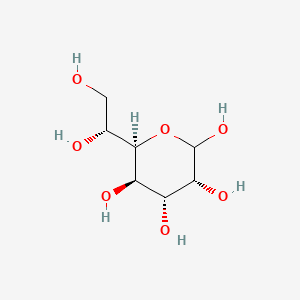

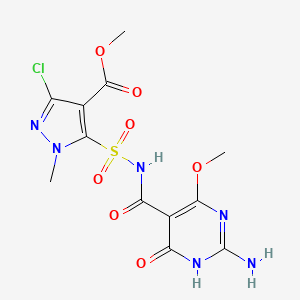
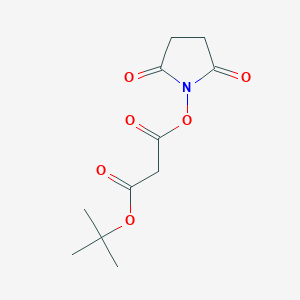
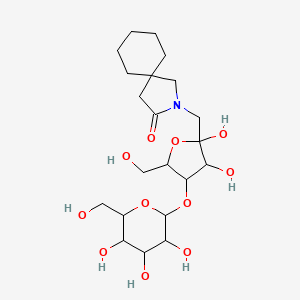
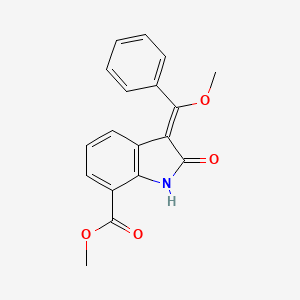

![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-decanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13848490.png)
![Ethyl 2-(1,5 dimethyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848495.png)
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
